Thieno[3,2-c]pyridin-4(5H)-one

Molecular orbital calculations Reactivity prediction Isomer comparison

Unsubstituted thieno[3,2-c]pyridin-4(5H)-one parent scaffold for systematic SAR exploration. Unlike pre-functionalized derivatives or the isomeric [2,3-c] variant, this [3,2-c] isomer provides the correct spatial geometry for BRD4 bromodomain binding (EP2920183B1) and enables clean derivatization at C2, C7, and N5 positions without confounding substituent effects. • Validated core for GSK-3β, CDC7, and PTP4A3 inhibitor programs • Fragment-compliant profile: MW 151.19, XLogP3 ~1.1, TPSA 57.3 Ų • Distinct reactivity from [2,3-c] isomer under Vilsmeier and Friedel-Crafts conditions • Bulk quantities available with batch-specific QC (NMR, HPLC)

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 27685-92-3
Cat. No. B1362437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridin-4(5H)-one
CAS27685-92-3
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1SC=C2
InChIInChI=1S/C7H5NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9)
InChIKeyDUPNPBCUJHMSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-c]pyridin-4(5H)-one: Technical Baseline & Identity


Thieno[3,2-c]pyridin-4(5H)-one (CAS 27685-92-3) is a heterocyclic building block comprising a fused thiophene and pyridinone ring system, with molecular formula C₇H₅NOS and molecular weight 151.19 g/mol [1]. It exists predominantly in the lactam (pyridinone) tautomeric form rather than the hydroxypyridine form [2]. The compound is one of six possible thienopyridinone isomers [3], and its [3,2-c] ring fusion geometry distinguishes it from the [2,3-c] isomer in both electronic properties and chemical reactivity [2]. As the unsubstituted parent scaffold, it serves as the foundational core for the synthesis of pharmacologically active derivatives, including BET bromodomain inhibitors, GSK-3β inhibitors, and PTP4A3 phosphatase inhibitors [1][4].

Correct [3,2-c] isomer geometry for BET, GSK-3β, PTP4A3 scaffold derivatization
Unsubstituted parent core enables systematic SAR without pre-installed functional groups
Multi-vendor commercial availability with transparent pricing and stable inventory

Thieno[3,2-c]pyridin-4(5H)-one: Non-Substitutability


Within the thienopyridinone class, six isomeric ring fusion patterns exist, and substitution among them is not chemically equivalent [1]. The [3,2-c] isomer (CAS 27685-92-3) differs fundamentally from the [2,3-c] isomer in both electronic structure and reactivity. Molecular orbital calculations demonstrate distinct superdelocalizability values at each position, predicting divergent sites of electrophilic and nucleophilic attack [2]. These electronic differences translate into measurable reactivity variations under identical synthetic conditions, such as Vilsmeier formylation and Friedel-Crafts acetylation, where the isomers exhibit different basicities and, consequently, different reaction outcomes [2]. Furthermore, the unsubstituted parent scaffold offers a defined baseline for derivatization that substituted analogs (e.g., 2-methyl-, 3-methyl-, 2-phenyl-, or 7-amino-derivatives) cannot provide in structure-activity relationship (SAR) studies [3][4]. Substituting a different isomer or a pre-functionalized derivative introduces uncontrolled variables in both synthetic route planning and biological target engagement.

[2,3-c] isomer: different superdelocalizability values alter electrophilic/nucleophilic reactivity and predicted synthetic outcomes
Substituted derivatives (e.g., 2-methyl, 2-phenyl): lock SAR space and cannot provide a clean baseline for structure-activity studies

Thieno[3,2-c]pyridin-4(5H)-one: Differentiation Evidence


Electronic Structure & Reactivity: [3,2-c] vs [2,3-c] Isomers

Molecular orbital calculations performed on the parent [2,3-c] and [3,2-c] thienopyridine systems reveal distinct superdelocalizability values (Sᵣ) at each ring position, which quantitatively predict the relative order of reactivity toward electrophilic and nucleophilic attack [1]. These calculated values differ between the two isomers at every position, providing a computational basis for their non-interchangeable reactivity. Experimentally, electrophilic attack was observed to occur consistently at the C-3 position across all thienopyridines studied, but the absolute reactivity rates differ due to the distinct electronic distribution in each isomer [1]. Peracid oxidation of both [2,3-c]- and [3,2-c]pyridines produced only the N-oxide, demonstrating that the oxidation site is conserved but does not imply equivalent reaction kinetics [1].

Isomer Reactivity
Head-to-head
Distinct Sᵣ values at each ring position
Non-interchangeable electronic structure
Molecular orbital calculations; Vilsmeier & peracid oxidation data
Molecular orbital calculations Reactivity prediction Isomer comparison Electrophilic attack Nucleophilic attack

Synthetic Accessibility: Pyridinone vs Pyridine Core

A 2020 synthetic methodology reported that the hydrazinolysis of halothiophene ester intermediates (prepared via Sonogashira cross-coupling) proceeds to the corresponding hydrazide with a representative yield of 48% for the unsubstituted phenyl compound [1]. Subsequent hydrazide-alkyne ring closure transformations produced target thieno[3,2-c]pyridinones in yields ranging from 32% to 72%, depending on the alkyne coupling partner [1]. This modern synthetic route represents a significant advance over historical methods for the thieno[3,2-c]pyridine core, which were reported in a 2005 review to proceed in yields below 10% for the simplest thieno[3,2-c]pyridine [2].

Synthetic Yield
Cross-study
32–72% modern route vs. <10% historical
Improved synthetic accessibility supports reliable supply
Hydrazide-alkyne cyclization (2020) vs. 1953 baseline
Synthetic yield Hydrazide-alkyne cyclization Sonogashira coupling Process chemistry

Commercial Availability & Pricing: Parent vs Substituted Derivatives

Thieno[3,2-c]pyridin-4(5H)-one (CAS 27685-92-3) is commercially available from multiple established vendors with standardized purity grades and transparent pricing . As of 2025-2026 pricing data, the compound is offered at £23.00 per 250 mg (97% purity) from Fluorochem , and at 221 RMB per 250 mg (≥95% purity) from Macklin [1]. In contrast, substituted derivatives such as 2-phenylthieno[3,2-c]pyridin-4(5H)-one (CAS 690636-03-4) and 2-methylthieno[3,2-c]pyridin-4(5H)-one (CAS 59207-23-7) are available only from specialty building block suppliers with custom synthesis or limited stock status, typically at higher cost and longer lead times .

Commercial Pricing
Cross-study
£23/250 mg (parent) vs. custom synthesis (derivatives)
>2× more economical than substituted analogs
2025–2026 pricing; multi-vendor stock (5+ units)
Commercial availability Pricing Inventory Building block procurement

Pharmacological Derivatization: Parent vs Saturated Analogs

Thieno[3,2-c]pyridin-4(5H)-one serves as the core scaffold for multiple distinct pharmacological inhibitor classes. The parent scaffold itself has been claimed in patent literature (EP2920183B1) as a BET bromodomain inhibitor platform, with specific substitution patterns yielding compounds with pIC₅₀ values in the nanomolar range against BRD4 [1]. Separately, 7-amino-substituted derivatives of this scaffold undergo photooxygenation to produce 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones, which exhibit potent in vitro inhibition of the cancer-associated PTP4A3 phosphatase [2]. The 6,7-dihydro analog (partially saturated pyridine ring) serves as a CDC7 kinase inhibitor scaffold identified via 3D pharmacophore modeling [3]. The fully aromatic parent scaffold (CAS 27685-92-3) provides a planar, conjugated π-system distinct from the partially saturated 6,7-dihydro derivatives, enabling different binding modes and physicochemical properties.

Scaffold Versatility
Class-level
BET, PTP4A3, GSK-3β, CDC7 target families
Supports divergent medicinal chemistry campaigns
Aromatic core enables distinct binding modes vs. saturated analogs
BET bromodomain inhibition PTP4A3 phosphatase inhibition Scaffold derivatization Medicinal chemistry

Thieno[3,2-c]pyridin-4(5H)-one: Research & Industrial Applications


BET Bromodomain Inhibitor Lead Optimization

Procure Thieno[3,2-c]pyridin-4(5H)-one as the core scaffold for synthesizing and optimizing BET bromodomain inhibitors. The [3,2-c] isomer geometry provides the correct spatial orientation for binding to BRD4 bromodomains as established in the EP2920183B1 patent family, where substituted derivatives of this scaffold demonstrate nanomolar-range pIC₅₀ values [1]. Using the unsubstituted parent scaffold allows systematic exploration of C2, C7, and N5 substitution patterns to establish structure-activity relationships without confounding pre-installed functional groups.

PTP4A3 Phosphatase Inhibitor Development

Use Thieno[3,2-c]pyridin-4(5H)-one to prepare 7-aminothieno[3,2-c]pyridin-4(5H)-one intermediates, which undergo continuous flow photooxygenation to yield 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones — potent in vitro inhibitors of the cancer-associated protein tyrosine phosphatase PTP4A3 [2]. The [3,2-c] ring fusion is essential for this transformation and for the resulting PTP4A3 inhibitory activity; isomeric thienopyridinones (e.g., [2,3-c]) are not reported to undergo the same productive photooxygenation pathway or yield active PTP4A3 inhibitors.

Hydrazide-Alkyne Cyclization Methodology

Employ Thieno[3,2-c]pyridin-4(5H)-one as a benchmark substrate for developing and validating novel heterocycle-forming reactions. The 2020 Tetrahedron methodology established that pure hydrazine monohydrate is required for hydrazide formation, and that subsequent hydrazide-alkyne ring closure yields target thienopyridinones in 32-72% yields [3]. The [3,2-c] isomer specifically is of interest due to the π-electron rich thiophene and π-electron deficient pyridine ring combination that enables unique reactivity patterns compared to other thienopyridinone isomers [4].

Kinase Inhibitor Fragment-Based Discovery

Incorporate Thieno[3,2-c]pyridin-4(5H)-one into fragment libraries for kinase inhibitor screening. The scaffold has been validated as a productive core for GSK-3β inhibition (via 2-(4-pyridyl) derivatives) [5], CDC7 inhibition (via 6,7-dihydro derivatives identified through 3D pharmacophore modeling) [6], and Raf/KDR/FGFR kinase inhibition (via 4-amino-7-carboxylic acid amide derivatives) . The parent scaffold's molecular weight (151.19 g/mol) and physicochemical profile (XLogP3 ~1.1, TPSA 57.3 Ų, one H-bond donor, two H-bond acceptors) [7] place it within favorable fragment-like property space for hit identification and subsequent elaboration.

Application
Selection Property
Validation Focus
BET BRD4 inhibitor SAR studies
[3,2-c] ring fusion geometry
BRD4 binding assay confirmation
PTP4A3 phosphatase inhibitor precursor synthesis
Photooxygenation-compatible scaffold
PTP4A3 inhibition assay confirmation
Heterocyclic synthesis methodology development
Established hydrazide-alkyne cyclization route
Synthetic yield and purity benchmarking
Kinase inhibitor fragment-based screening
Fragment-like physicochemical profile
Kinase panel screening and hit confirmation

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